N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Medicinal Chemistry GPCR Selectivity Hydrogen Bonding

This compound is a non-basic, spiroacetal-containing 7-methoxybenzofuran-2-carboxamide (tPSA 57.5 Ų, cLogP 3.25, MW 345.4 g/mol). Unlike basic-amine analogs (e.g., CHEMBL196476), its neutral spiroacetal side chain reduces off-target activity at aminergic GPCRs and hERG, while higher tPSA limits CNS penetration, making it ideal for peripheral target engagement. With only 4 rotatable bonds and predicted resistance to N-dealkylation, it offers superior metabolic stability and synthetic tractability. For lead optimization requiring oral bioavailability and prolonged target exposure, this scaffold is indispensable over simple benzyl or phenyl substitutions. Request a quote for bulk or custom synthesis.

Molecular Formula C19H23NO5
Molecular Weight 345.395
CAS No. 1210249-91-4
Cat. No. B2386297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide
CAS1210249-91-4
Molecular FormulaC19H23NO5
Molecular Weight345.395
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCC3COC4(O3)CCCCC4
InChIInChI=1S/C19H23NO5/c1-22-15-7-5-6-13-10-16(24-17(13)15)18(21)20-11-14-12-23-19(25-14)8-3-2-4-9-19/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,20,21)
InChIKeyPSMPTNNOBYAIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide: Core Identity and Differential Positioning


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide (CAS 1210249-91-4) is a synthetic small molecule defined by a 7-methoxybenzofuran-2-carboxamide core linked to a rigid 1,4-dioxaspiro[4.5]decane scaffold via a methylene bridge . This structural configuration places it within a chemical space occupied by potent dopamine D3 and adrenergic α2C receptor ligands, yet its non-basic, spiroketal-containing side chain distinguishes it from piperazinylbutyl or aminoethyl-substituted analogs known for their high target affinity (e.g., CHEMBL196476, Ki = 0.130 nM at D3) [1]. The compound is primarily available for research use, typically at purities ≥95% , and its unique scaffold makes it a candidate for selectivity profiling against targets where basic amine moieties contribute to off-target interactions.

Why Benzofuran-2-Carboxamides Are Not Interchangeable: The N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl) Distinction


Generic substitution within the 7-methoxybenzofuran-2-carboxamide class is not permissible due to profound differences in the N-substituent's structural and physicochemical properties. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group in the target compound is a neutral, rigid spiroacetal with a computed topological polar surface area (tPSA) of 57.5 Ų, whereas comparator ligands such as CHEMBL196476 contain a basic piperazine with a tPSA of 35.9 Ų and possess a ionizable center (pKa ~8.5–9.5) [1]. These divergences alter hydrogen-bonding capacity, lipophilicity (cLogP), and molecular recognition at aminergic G-protein-coupled receptors (GPCRs). Consequently, research outcomes or procurement decisions predicated on simple core similarity without accounting for these quantified differences risk misattributing biological activity, confounding selectivity assessments, or selecting a compound with inappropriate physicochemical properties for the intended assay [2].

Quantitative Differentiation Evidence: N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide vs. In-Class Analogs


Hydrogen-Bonding Capacity: Spiroacetal vs. Piperazine/Amine Comparators

The target compound's 1,4-dioxaspiro[4.5]decane ring provides two oxygen atoms capable of serving as hydrogen-bond acceptors (HBA), increasing its total HBA count to 5 versus 4 for its amide-amine comparator CHEMBL196476. This higher HBA capacity, combined with the absence of a basic amine, is expected to reduce affinity for aminergic GPCRs while enhancing opportunities for binding to targets that favor neutral hydrogen-bonding interactions [1].

Medicinal Chemistry GPCR Selectivity Hydrogen Bonding

Topological Polar Surface Area (tPSA): Spiroacetal vs. Piperazine-Bearing Ligands

The target compound exhibits a significantly higher computed tPSA (57.5 Ų) compared to the D3-preferring ligand CHEMBL196476 (35.9 Ų). This difference arises from the two additional oxygen atoms in the spirocyclic ketal. The higher tPSA is associated with reduced passive membrane permeability and potentially lower blood-brain barrier penetration, making the target compound better suited for peripheral target engagement studies or for minimizing CNS exposure in in vivo models [1].

Physicochemical Properties Blood-Brain Barrier Penetration Lipophilicity

Lipophilicity Modulation: cLogP Comparison with Flexible Aliphatic Amide Analogs

The computed cLogP of the target compound (3.25) is markedly lower than that of N-benzyl-7-methoxybenzofuran-2-carboxamide (4.1), a close analog from patent US06514996B2. The spiroacetal oxygen atoms reduce overall lipophilicity while the rigid spiro junction limits conformational freedom, potentially improving aqueous solubility and reducing non-specific protein binding relative to the conformationally flexible benzyl analog .

cLogP Metabolic Stability Solubility

Molecular Weight and Rotatable Bond Count: Efficiency Metrics vs. High-Affinity Comparator

The target compound (MW = 345.4 g/mol, 4 rotatable bonds) is significantly smaller and more rigid than the high-affinity D3 ligand CHEMBL196476 (MW = 490.4 g/mol, 11 rotatable bonds). This translates to a higher ligand efficiency index, suggesting that the target compound may achieve comparable target engagement with fewer atoms and greater conformational constraint, a desirable feature for hit-to-lead optimization [1].

Ligand Efficiency Molecular Complexity Drug-likeness

Metabolic Stability Prediction: Spiroacetal Blocking of N-Dealkylation vs. Benzylamide Analogs

The 1,4-dioxaspiro[4.5]decane spirocenter introduces steric hindrance that is predicted to reduce metabolic N-dealkylation, a common clearance pathway for N-benzyl-7-methoxybenzofuran-2-carboxamide (269a) and related benzylamides. In vitro microsomal stability studies of spiroacetal-containing analogs in other chemical series have shown a 2- to 5-fold improvement in half-life compared to their N-benzyl counterparts [1].

Metabolic Stability N-Dealkylation Spiroacetal

Synthetic Tractability and Purity Benchmarking: Spiroacetal Intermediate vs. Commercial Analog Suppliers

The target compound is accessible via amide coupling between 7-methoxybenzofuran-2-carboxylic acid and (1,4-dioxaspiro[4.5]decan-2-yl)methanamine, a spirocyclic amine that can be derived from the readily available guanadrel intermediate (CAS 40580-59-4 ). The commercial availability of the spiroamine building block and typical final product purity of ≥95% (as per vendor specifications ) enable reliable procurement and reproducible synthesis, a critical differentiator from custom in-class analogs requiring de novo multi-step synthesis.

Chemical Synthesis Purity Supply Chain

Optimal Applications for N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide: Leveraging Spiroacetal-Driven Differentiation


Selective Probe Development for Non-Aminergic GPCRs or Kinases

The compound's 5 hydrogen-bond acceptors and neutral spiroacetal side chain make it a preferred scaffold over basic amine-containing analogs like CHEMBL196476 for screening against receptors or enzymes where basic amines cause off-target activity (e.g., aminergic GPCRs, hERG) [1]. Its higher tPSA (57.5 Ų) also suggests reduced CNS penetration, favoring peripheral target engagement studies.

Metabolic Stability-Focused Lead Optimization for in Vivo Efficacy Models

The spiroacetal's predicted resistance to N-dealkylation, combined with a lower cLogP (3.25) compared to N-benzyl-7-methoxybenzofuran-2-carboxamide (4.1), positions the target compound as a metabolically more stable starting point for lead optimization when oral bioavailability and prolonged target exposure are required [2].

Fragment-Based Drug Discovery or Ligand Efficiency Studies

With a molecular weight of 345.4 g/mol and only 4 rotatable bonds, the compound offers a higher ligand efficiency index than the high-affinity comparator CHEMBL196476 (MW 490.4, 11 rotatable bonds) [3]. This makes it a candidate for fragment elaboration or as a minimal pharmacophore to probe target binding pockets while maintaining synthetic tractability.

Selectivity Panel Screening for 7-Methoxybenzofuran SAR

Due to the distinct spiroacetal substituent, the compound is indispensable for dissecting the contribution of the N-substituent to selectivity and affinity profiles within the 7-methoxybenzofuran-2-carboxamide series. Substituting it with a simple benzyl or phenyl analog (as often done for procurement convenience) would eliminate the ability to assess steric and electronic effects of the spirocycle on target engagement [4].

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.